

Molecular structure of Ethyl 1,2,3-thiadiazole-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Ethyl 1,2,3-thiadiazole-4-carboxylate
Cat. No.:	B1266816

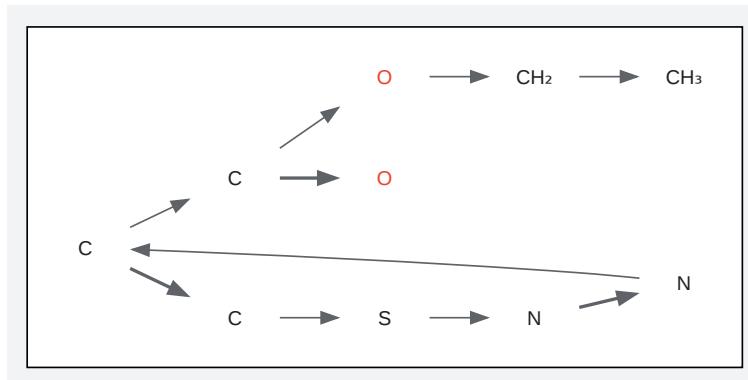
[Get Quote](#)

An In-Depth Technical Guide to **Ethyl 1,2,3-Thiadiazole-4-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1,2,3-thiadiazole-4-carboxylate is a heterocyclic organic compound featuring a five-membered 1,2,3-thiadiazole ring. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives. This document provides a comprehensive overview of its molecular structure, spectroscopic properties, a detailed synthesis protocol, and its applications as a chemical intermediate. The 1,2,3-thiadiazole moiety can act as a bioisosteric replacement for other aromatic systems, and its unique electronic properties make it a valuable building block in the design of novel therapeutic agents and functional materials.


Molecular Structure and Chemical Properties

Ethyl 1,2,3-thiadiazole-4-carboxylate (CAS Number: 3989-36-4) is a stable, aromatic compound. Its core structure is a five-membered ring containing one sulfur and two adjacent nitrogen atoms, substituted with an ethyl carboxylate group at the 4-position.

Table 1: Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	Ethyl 1,2,3-thiadiazole-4-carboxylate	
CAS Number	3989-36-4	[1]
Molecular Formula	C ₅ H ₆ N ₂ O ₂ S	
Molecular Weight	158.18 g/mol	
SMILES	CCOC(=O)C1=CSN=N1	
Appearance	Colorless oil	[2]

While specific, experimentally determined crystal structure data for **Ethyl 1,2,3-thiadiazole-4-carboxylate** is not readily available in the surveyed literature, the diagram below illustrates its chemical structure.

[Click to download full resolution via product page](#)

Caption: Molecular Structure of **Ethyl 1,2,3-thiadiazole-4-carboxylate**.

Spectroscopic Data

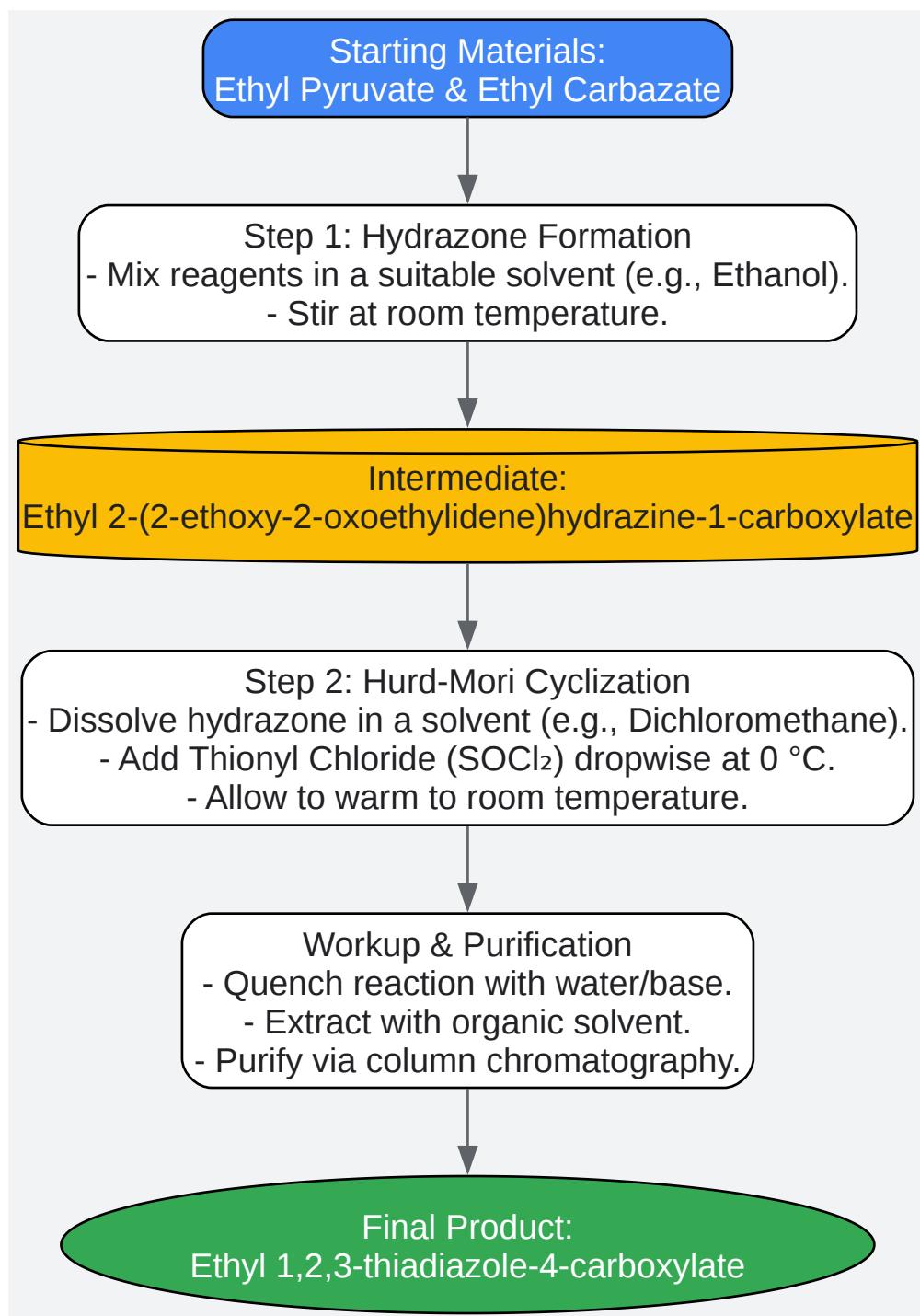
The structural characterization of **Ethyl 1,2,3-thiadiazole-4-carboxylate** is confirmed through various spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data.

Table 2: ¹H and ¹³C NMR Spectroscopic Data

Nucleus	Solvent	Chemical Shift (δ) ppm	Description	Reference
^1H	CDCl_3	9.26 (s, 1H)	C5-H proton on the thiadiazole ring	[3]
4.54 (q, $J = 7.1$ Hz, 2H)		Methylene protons (-O-CH ₂ -CH ₃) of the ethyl group	[3]	
1.48 (t, $J = 7.1$ Hz, 3H)		Methyl protons (-O-CH ₂ -CH ₃) of the ethyl group	[3]	
^{13}C	CDCl_3	159.60, 154.92, 142.33, 62.34, 14.26	Resonances for the 5 carbons in the molecule	[3]

Table 3: Characteristic Infrared (IR) Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Intensity	Reference
1720 - 1740	C=O stretch (Ester)	Strong	General
1560 - 1475	Thiadiazole ring skeletal vibrations	Medium	[2]
1350 - 1280	Thiadiazole ring skeletal vibrations	Medium	[2]
1265 - 1150	C-O stretch (Ester) & Ring deformations	Strong	[2]
910 - 890	C-H out-of-plane deformation	Medium	[2]


A specific mass spectrum for this compound is not available in the cited literature. However, analysis would typically show the molecular ion peak (M^+) and fragmentation patterns corresponding to the loss of the ethoxy group ($-OC_2H_5$), carbon monoxide (CO), and the characteristic expulsion of a stable dinitrogen molecule (N_2) from the thiadiazole ring.

Experimental Protocols: Synthesis

The most common and versatile method for synthesizing 1,2,3-thiadiazoles is the Hurd-Mori synthesis.^[4] This reaction involves the cyclization of a hydrazone derivative that possesses an α -methylene group using thionyl chloride ($SOCl_2$).

Synthesis of Ethyl 1,2,3-thiadiazole-4-carboxylate via Hurd-Mori Reaction

This synthesis is a two-step process starting from commercially available reagents, ethyl pyruvate and ethyl carbazate.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Ethyl 1,2,3-thiadiazole-4-carboxylate**.

Step 1: Formation of Ethyl 2-(2-ethoxy-2-oxoethylidene)hydrazine-1-carboxylate (Hydrazone Intermediate)

- To a solution of ethyl pyruvate (1.0 equivalent) in absolute ethanol, add ethyl carbazole (1.0 equivalent).[5][6]
- A catalytic amount of a weak acid (e.g., acetic acid) may be added to facilitate the reaction.
- Stir the mixture at room temperature for 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, the solvent is typically removed under reduced pressure. The resulting crude hydrazone is often used in the next step without further purification.

Step 2: Cyclization to **Ethyl 1,2,3-thiadiazole-4-carboxylate**

- Dissolve the crude hydrazone intermediate from Step 1 in a dry, inert solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C using an ice bath.
- Add thionyl chloride (SOCl₂) (approximately 2.0-3.0 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Workup: Carefully pour the reaction mixture into ice-cold water or a saturated sodium bicarbonate solution to quench the excess thionyl chloride.
- Separate the organic layer, and extract the aqueous layer with the same organic solvent.
- Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the resulting crude oil using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure **Ethyl 1,2,3-thiadiazole-4-carboxylate** as a colorless oil.[2]

Applications in Research and Drug Development

Ethyl 1,2,3-thiadiazole-4-carboxylate is primarily utilized as a versatile intermediate in organic synthesis. The 1,2,3-thiadiazole ring is a known pharmacophore found in compounds with a wide array of biological activities.

- **Building Block for Bioactive Molecules:** This compound serves as a precursor for more complex molecules with potential therapeutic applications, including antineoplastic (anticancer), antiviral, and antibacterial agents. The thiadiazole ring can be further functionalized or incorporated into larger fused heterocyclic systems.
- **Denitrogenative Reactions:** It is used as a substrate in transition metal-catalyzed reactions, such as those involving rhodium catalysts. In these reactions, the thiadiazole ring undergoes denitrogenation (loss of N₂) to generate reactive intermediates that can participate in cyclization and annulation reactions to form other heterocyclic structures like thiophenes and thiaphospholes.

No specific signaling pathways or direct biological targets have been identified for **Ethyl 1,2,3-thiadiazole-4-carboxylate** itself in the reviewed literature; its primary role is that of a synthetic precursor.

Conclusion

Ethyl 1,2,3-thiadiazole-4-carboxylate is a foundational heterocyclic compound whose value lies in its utility as a synthetic intermediate. With well-established spectroscopic data and a reliable synthesis protocol via the Hurd-Mori reaction, it provides a robust starting point for the development of novel, complex molecules. For professionals in drug discovery and materials science, this compound offers a gateway to a chemical space rich with potential for biological activity and unique physicochemical properties. Further research into the derivatives of this molecule is likely to yield new candidates for therapeutic and technological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. figshare.mq.edu.au [figshare.mq.edu.au]
- 3. rsc.org [rsc.org]
- 4. Ethyl carbazate | 4114-31-2 [chemicalbook.com]
- 5. Ethyl pyruvate | 617-35-6 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Molecular structure of Ethyl 1,2,3-thiadiazole-4-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266816#molecular-structure-of-ethyl-1-2-3-thiadiazole-4-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com